molecular formula C18H25NO2 B262595 N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide

N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide

Numéro de catalogue B262595
Poids moléculaire: 287.4 g/mol
Clé InChI: DPPCKTKWWFYQEW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide, also known as CYT387, is a potent and selective inhibitor of Janus Kinase (JAK) 1 and 2. It was developed by Cytopia Research, which is now known as Celgene Corporation. CYT387 has shown promising results in preclinical and clinical studies for the treatment of myeloproliferative neoplasms (MPNs), including primary myelofibrosis (PMF), polycythemia vera (PV), and essential thrombocythemia (ET).

Mécanisme D'action

N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide exerts its therapeutic effects by selectively inhibiting JAK1 and JAK2, which are key components of the JAK-STAT signaling pathway. This pathway is involved in the regulation of hematopoiesis and immune function. Dysregulation of this pathway has been implicated in the development of MPNs. By inhibiting JAK1 and JAK2, N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide blocks the downstream activation of STATs, leading to the inhibition of cytokine signaling and the suppression of MPN cell growth and proliferation.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide has been shown to have several biochemical and physiological effects, including the inhibition of JAK1 and JAK2 phosphorylation, the suppression of cytokine signaling, and the induction of apoptosis in MPN cells. N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide has also been shown to reduce fibrosis and inflammation in preclinical models of MPNs.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide for lab experiments is its selectivity for JAK1 and JAK2. This allows for more precise targeting of the JAK-STAT pathway and reduces the potential for off-target effects. However, one limitation of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide is its relatively short half-life, which may require frequent dosing in lab experiments.

Orientations Futures

There are several future directions for the research and development of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide. One potential direction is the investigation of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide in combination with other therapies, such as ruxolitinib, which is currently the only FDA-approved therapy for PMF. Another direction is the exploration of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide in other hematological malignancies, such as acute myeloid leukemia (AML) and lymphoma. Additionally, further studies are needed to elucidate the long-term safety and efficacy of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide in clinical settings.

Méthodes De Synthèse

The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide involves several steps, including the reaction of 4-methoxybenzaldehyde with cyclohexene to form 4-methoxycyclohexa-2,5-dien-1-one. This intermediate is then reacted with ethylamine to form N-ethyl-4-methoxycyclohexa-2,5-dien-1-imine, which is subsequently reacted with 3-(4-bromophenyl)propanoic acid to form N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide.

Applications De Recherche Scientifique

N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications in MPNs. In preclinical studies, N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide has been shown to inhibit the growth and proliferation of MPN cells, induce apoptosis, and reduce fibrosis. In clinical studies, N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide has demonstrated significant improvements in spleen size, symptom burden, and quality of life in patients with PMF.

Propriétés

Nom du produit

N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide

Formule moléculaire

C18H25NO2

Poids moléculaire

287.4 g/mol

Nom IUPAC

N-[2-(cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C18H25NO2/c1-21-17-10-7-16(8-11-17)9-12-18(20)19-14-13-15-5-3-2-4-6-15/h5,7-8,10-11H,2-4,6,9,12-14H2,1H3,(H,19,20)

Clé InChI

DPPCKTKWWFYQEW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCC(=O)NCCC2=CCCCC2

SMILES canonique

COC1=CC=C(C=C1)CCC(=O)NCCC2=CCCCC2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.